molecular formula C19H20FN3O3 B2662419 1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-13-9

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2662419
CAS RN: 946220-13-9
M. Wt: 357.385
InChI Key: KDUCVSYWLHSNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Research on compounds targeting orexin receptors, such as selective antagonists, has shown promising results in addressing compulsive food consumption and binge eating disorders. For instance, studies on GSK1059865, a selective OX1R antagonist, demonstrate its efficacy in reducing binge eating in animal models without affecting standard food intake or inducing sleep, highlighting the orexin-1 receptor's role in compulsive eating behaviors (Piccoli et al., 2012).

Anticancer Properties

The synthesis and study of unsymmetrical 1,3-disubstituted ureas have revealed their potential in enzyme inhibition and anticancer activity. For example, specific derivatives have shown in vitro anticancer activities against prostate cancer cell lines, indicating the relevance of urea derivatives in developing new therapeutic agents for cancer treatment (Mustafa et al., 2014).

Central Nervous System Agents

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and shown to demonstrate anxiolytic and muscle-relaxant properties, suggesting their application as potential central nervous system agents. This highlights the potential of urea derivatives in the development of new treatments for CNS disorders (Rasmussen et al., 1978).

Molecular Structure and Nonlinear Optical Properties

The study of compounds like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, prepared from cyclohexenone derivatives, offers insights into the molecular structure, vibrational wavenumbers, and nonlinear optical properties. Such research underscores the significance of urea derivatives in material science and their potential applications in developing new optical materials (Sheena Mary et al., 2014).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUCVSYWLHSNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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